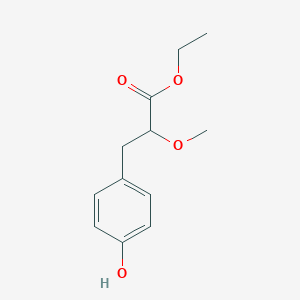
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine
概要
説明
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is a heterocyclic compound with the molecular formula C7H9N3O2 It is characterized by the presence of a nitro group attached to a pyridine ring, along with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine typically involves the nitration of 2-aminopyridine followed by N,N-dimethylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N,N-Dimethyl-2-(3-aminopyridin-2-yl)ethen-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylamino group can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate
Uniqueness
N,N-dimethyl-2-(3-nitro-2-pyridinyl)ethenamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dimethylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3 |
InChIキー |
RQSUTXCBSMADJU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8647948.png)
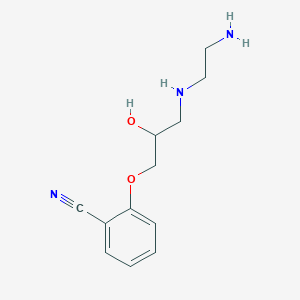
![[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester](/img/structure/B8647963.png)
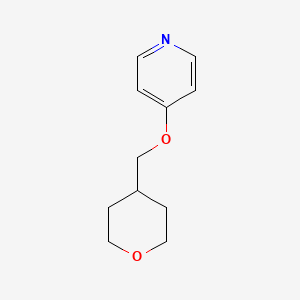
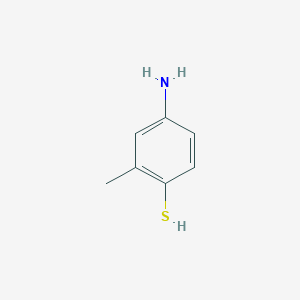
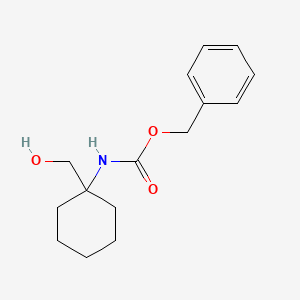

![1-Chloro-4-{[4-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B8648020.png)


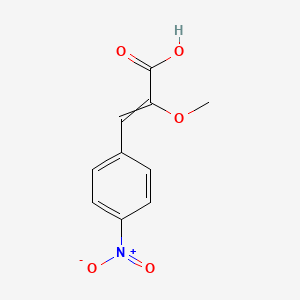
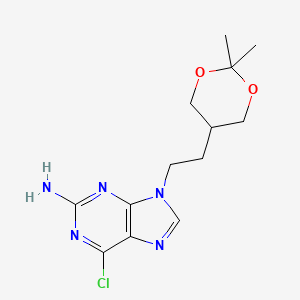
![3-(2-chlorophenyl)-6-(2,4-difluorophenoxy)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8648057.png)
